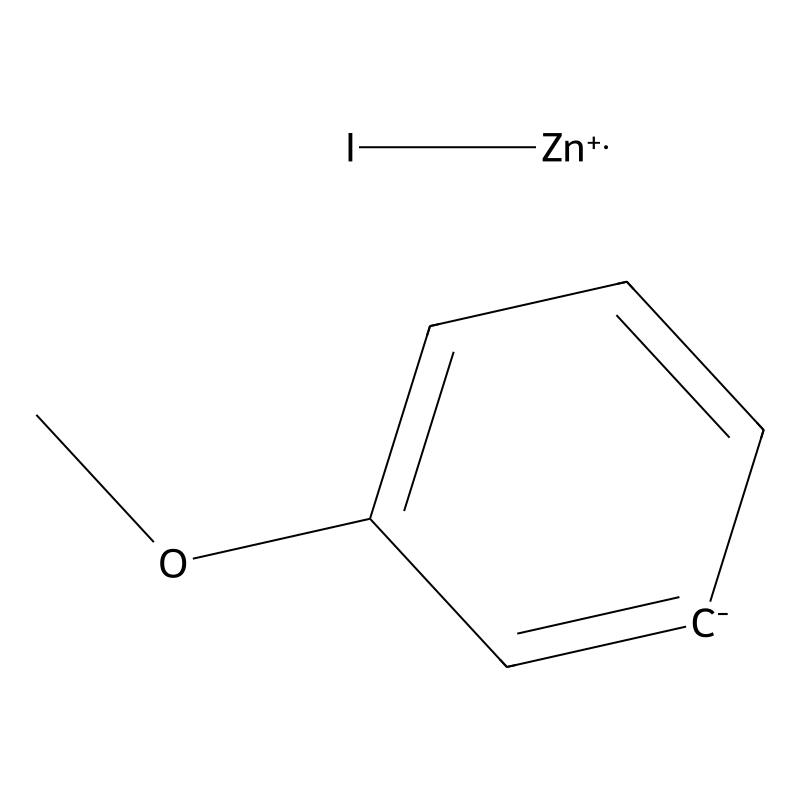3-Methoxyphenylzinc iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Carbon-Carbon Bond Formation via Negishi Coupling
Negishi coupling is a powerful cross-coupling reaction in organic chemistry that allows for the formation of new carbon-carbon bonds. It involves reacting an organic halide (RX) with an organozinc reagent (RZnX) in the presence of a palladium catalyst. 3-Methoxyphenylzinciodide serves as a valuable reagent in Negishi couplings due to the presence of the methoxy group (CH3O) at the 3rd position of the phenyl ring.
The methoxy group activates the phenyl ring, making it more nucleophilic and facilitating the carbon-carbon bond formation with various electrophilic partners like alkyl halides, vinyl halides, and aryl halides. This enables the introduction of a 3-methoxyphenyl group into various organic molecules with high efficiency and regioselectivity (referring to the specific position where the new bond is formed). PubChem, 3-Methoxyphenylzinc iodide:
Here are some examples of scientific research utilizing 3-methoxyphenylzinciodide in Negishi couplings:
- Synthesis of complex natural products with a 3-methoxyphenyl moiety: Researchers have employed 3-methoxyphenylzinciodide for the synthesis of various natural products with potential biological activities, such as flavonoids and alkaloids. [Scientific literature search on Negishi coupling with 3-methoxyphenylzinciodide for natural product synthesis]
- Development of new functional materials: The controlled introduction of the 3-methoxyphenyl group using 3-methoxyphenylzinciodide Negishi coupling has been explored in the development of novel functional materials with applications in organic electronics and optoelectronics. [Scientific literature search on Negishi coupling with 3-methoxyphenylzinciodide for functional materials]
3-Methoxyphenylzinc iodide is an organozinc compound characterized by the presence of a methoxy group attached to a phenyl ring, with zinc iodide acting as the metal center. This compound is notable for its reactivity in organic synthesis, particularly in cross-coupling reactions. The presence of the methoxy group enhances the nucleophilicity of the phenyl ring, making it a valuable reagent in various chemical transformations.
The synthesis of 3-methoxyphenylzinc iodide typically involves the reaction of 3-methoxyphenyl iodide with zinc metal or zinc halides in an appropriate solvent. Common methods include:
- Direct Reaction: Mixing 3-methoxyphenyl iodide with zinc powder in a solvent such as diethyl ether or tetrahydrofuran under inert conditions.
- Transmetalation: Utilizing pre-formed organozinc reagents and performing transmetalation with zinc iodide.
These methods allow for the generation of high-purity 3-methoxyphenylzinc iodide suitable for further applications.
3-Methoxyphenylzinc iodide finds applications in:
- Organic Synthesis: As a nucleophile for forming carbon-carbon bonds through cross-coupling reactions.
- Pharmaceutical Development: In the synthesis of biologically active compounds and intermediates.
- Material Science: In the development of functional materials where organometallic compounds play a crucial role.
Interaction studies involving 3-methoxyphenylzinc iodide focus on its reactivity with various electrophiles and its role in catalysis. Research has shown that this compound can effectively participate in reactions with carbonyls and alkyl halides, facilitating the formation of complex organic molecules. Understanding these interactions is essential for optimizing synthetic pathways and improving yields in
Several compounds share structural similarities with 3-methoxyphenylzinc iodide, including:
- Phenylzinc iodide: Lacks the methoxy group but shares similar reactivity patterns.
- 4-Methoxyphenylzinc iodide: Similar structure with a methoxy group at a different position, affecting its reactivity.
- Benzylzinc chloride: A related organozinc compound that exhibits different nucleophilic properties due to its benzyl substituent.
Comparison TableCompound Key Features Reactivity 3-Methoxyphenylzinc iodide Methoxy group enhances nucleophilicity High reactivity with electrophiles Phenylzinc iodide No methoxy group Moderate reactivity 4-Methoxyphenylzinc iodide Methoxy at para position Varies based on substitution Benzylzinc chloride Benzyl group instead of phenol Different nucleophilic character
| Compound | Key Features | Reactivity |
|---|---|---|
| 3-Methoxyphenylzinc iodide | Methoxy group enhances nucleophilicity | High reactivity with electrophiles |
| Phenylzinc iodide | No methoxy group | Moderate reactivity |
| 4-Methoxyphenylzinc iodide | Methoxy at para position | Varies based on substitution |
| Benzylzinc chloride | Benzyl group instead of phenol | Different nucleophilic character |
The uniqueness of 3-methoxyphenylzinc iodide lies in its specific electronic properties imparted by the methoxy substituent, which enhances its utility in various synthetic applications compared to its analogs.







